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Compound of Interest

Compound Name: BI-3663

Cat. No.: B2384880

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo
administration of BI-3663, a potent and selective Proteolysis Targeting Chimera (PROTAC) for
Focal Adhesion Kinase (FAK).

Introduction to BI-3663

BI-3663 is a highly selective PROTAC that induces the degradation of FAK, a non-receptor
tyrosine kinase involved in cell adhesion, migration, and proliferation.[1][2] It functions by
hijacking the Cereblon (CRBN) E3 ubiquitin ligase to tag FAK for proteasomal degradation.[1]
[3] This targeted protein degradation offers a powerful tool to study the therapeutic potential of
FAK ablation in various disease models, particularly in oncology.

Physicochemical and In Vitro Activity Data

A clear understanding of the physicochemical properties and in vitro potency of BI-3663 is
essential for designing robust in vivo experiments.
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Property Value Reference
Molecular Formula Ca4Ha2F3N7012 MedChemExpress
Molecular Weight 917.84 g/mol MedChemExpress
PTK2/FAK ICso 18 nM [3]

PTK2/FAK DCso 30 nM [3]

Potently degrades PTK2 in
In Vitro Degradation various cell lines, including [3]
Hep3B2.1-7 and A549 cells.

Solubility and Storage

Proper handling and storage of BI-3663 are critical to maintain its stability and activity.

Condition Instructions Reference

Store at -20°C forup to 3
Powder Storage MedChemExpress
years or 4°C for up to 2 years.

Store in aliquots at -80°C for
] ] up to 2 years or -20°C for up to
Stock Solution (in DMSO) ] MedChemExpress
1 year. Avoid repeated freeze-

thaw cycles.

L Up to 300 mg/mL (requires
Solubility in DMSO o MedChemExpress
sonication).

) ) - = 7.5 mg/mL in the
In Vivo Formulation Solubility ) [4]
recommended vehicle.

In Vivo Study Preparation: Formulation and
Administration

While specific in vivo dosage information for BI-3663 is not publicly available in the reviewed
literature, a standard formulation for this compound has been published. Pharmacokinetic (PK)
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and maximum tolerated dose (MTD) studies have been performed in mice, indicating its
suitability for in vivo use.[5] Researchers should perform dose-ranging studies to determine the
optimal and safe dosage for their specific animal model and experimental goals.

Recommended Vehicle Formulation

For in vivo administration, a common vehicle for PROTACs with similar physicochemical
properties is a multi-component system designed to enhance solubility and bioavailability.

Component Percentage
DMSO 10%
PEG300 40%
Tween-80 5%

Saline (0.9% NacCl) 45%

This formulation has been shown to achieve a BI-3663 concentration of at least 7.5 mg/mL.[4]

Protocol for Preparing the In Vivo Formulation

This protocol describes the preparation of 1 mL of the dosing solution. Scale the volumes as
needed for your experiment, preparing a slight excess to account for any loss during
preparation and administration.

Materials:

e BI-3663 powder

o Dimethyl sulfoxide (DMSO), anhydrous
o Polyethylene glycol 300 (PEG300)

o Tween-80 (Polysorbate 80)

o Sterile saline (0.9% sodium chloride)
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Sterile conical tubes

Pipettes and sterile tips

Vortex mixer

Sonicator (optional, but recommended for initial DMSO dissolution)
Procedure:

e Prepare a Concentrated Stock Solution in DMSO:

o Weigh the required amount of BI-3663 powder.

o Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g.,
75 mg/mL).

o If necessary, gently warm the solution and use a sonicator to ensure complete dissolution.
The solution should be clear.

e Add PEG300:
o In a sterile conical tube, add 400 pL of PEG300.
o Add 100 pL of the concentrated BI-3663 DMSO stock solution to the PEG300.
o Vortex thoroughly until the solution is homogeneous.
e Add Tween-80:
o To the DMSO/PEG300 mixture, add 50 pL of Tween-80.
o Vortex again until the solution is clear and uniform.
e Add Saline:
o Slowly add 450 pL of sterile saline to the mixture.

o Vortex thoroughly. The final solution should be a clear, homogenous solution.
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» Final Preparation:

o Visually inspect the solution for any precipitation. If precipitation occurs, the solution may
be gently warmed.

o Itis highly recommended to prepare this formulation fresh on the day of dosing.

Administration Route

The provided formulation is suitable for intraperitoneal (IP) injection. While other administration
routes may be possible, IP injection is a common method for delivering compounds with this
type of vehicle in preclinical studies.

Diagram of the In Vivo Formulation Workflow:
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Caption: Workflow for preparing BI-3663 for in vivo studies.

Signaling Pathway of BI-3663 Action
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BI-3663 mediates the degradation of FAK through the ubiquitin-proteasome system.
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Caption: Mechanism of BI-3663 induced FAK degradation.

Experimental Considerations

o Dose-Response Studies: It is imperative to perform initial dose-response and tolerability
studies to identify a safe and effective dose of BI-3663 in your chosen animal model.

» Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To understand the relationship
between drug exposure and target degradation, it is advisable to conduct PK/PD studies.
This involves collecting plasma and tissue samples at various time points after administration
to measure BI-3663 concentration and FAK protein levels.
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o Control Groups: Appropriate control groups should be included in all in vivo experiments.
This includes a vehicle control group and potentially a negative control compound that binds
to FAK but does not induce its degradation.

o Animal Welfare: All animal experiments should be conducted in accordance with institutional
and national guidelines for the ethical care and use of laboratory animals. Monitor animals
for any signs of toxicity or adverse effects.

By following these guidelines, researchers can effectively prepare and utilize BI-3663 for in vivo
studies to explore the therapeutic potential of FAK degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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